molecular formula C14H20N2O4 B13155439 (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid CAS No. 1354970-49-2

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid

Cat. No.: B13155439
CAS No.: 1354970-49-2
M. Wt: 280.32 g/mol
InChI Key: DSJXTJZRCOLMEG-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid is a chiral compound with significant importance in organic chemistry. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound’s structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpyridine and ®-2-amino-3-hydroxypropanoic acid.

    Protection of Amine Group: The amine group of ®-2-amino-3-hydroxypropanoic acid is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 3-methylpyridine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.

    Industry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The Boc group can be selectively removed under acidic conditions, allowing the free amine to participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid: Lacks the Boc protecting group.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid: The enantiomer of the compound .

Uniqueness

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methylpyridin-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications.

Properties

CAS No.

1354970-49-2

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-methylpyridin-2-yl)propanoic acid

InChI

InChI=1S/C14H20N2O4/c1-9-6-5-7-15-10(9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

DSJXTJZRCOLMEG-LLVKDONJSA-N

Isomeric SMILES

CC1=C(N=CC=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(N=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.